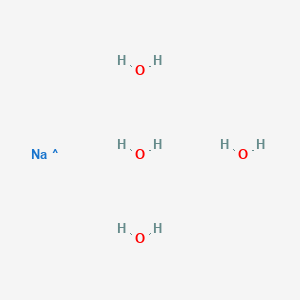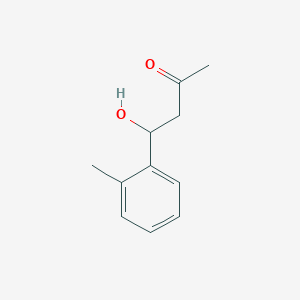
1-Benzhydryl-3-(4-chlorophenyl)isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzhydryl-3-(4-chlorophenyl)isoquinoline is an organic compound that belongs to the isoquinoline family. This compound is characterized by the presence of a benzhydryl group and a 4-chlorophenyl group attached to the isoquinoline core. Isoquinolines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: 1-Benzhydryl-3-(4-chlorophenyl)isoquinoline can be synthesized through various methods. One common approach involves the Pictet-Spengler reaction, where a benzhydryl amine reacts with a 4-chlorobenzaldehyde in the presence of an acid catalyst to form the desired isoquinoline derivative. The reaction typically requires mild to moderate heating and can be carried out in solvents like ethanol or methanol.
Industrial Production Methods: In an industrial setting, the synthesis of this compound might involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, leading to efficient large-scale production.
化学反応の分析
Types of Reactions: 1-Benzhydryl-3-(4-chlorophenyl)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where halogens or other leaving groups are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Reduced isoquinoline compounds.
Substitution: Substituted isoquinoline derivatives with various functional groups.
科学的研究の応用
1-Benzhydryl-3-(4-chlorophenyl)isoquinoline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1-Benzhydryl-3-(4-chlorophenyl)isoquinoline exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
類似化合物との比較
1-Benzhydryl-3-phenylisoquinoline: Lacks the chlorine atom, which may affect its reactivity and biological activity.
1-Benzhydryl-3-(4-methylphenyl)isoquinoline: Contains a methyl group instead of a chlorine atom, leading to different chemical properties.
Uniqueness: 1-Benzhydryl-3-(4-chlorophenyl)isoquinoline is unique due to the presence of the 4-chlorophenyl group, which can influence its electronic properties and reactivity. This makes it a valuable compound for studying structure-activity relationships in medicinal chemistry.
特性
CAS番号 |
136409-32-0 |
|---|---|
分子式 |
C28H20ClN |
分子量 |
405.9 g/mol |
IUPAC名 |
1-benzhydryl-3-(4-chlorophenyl)isoquinoline |
InChI |
InChI=1S/C28H20ClN/c29-24-17-15-20(16-18-24)26-19-23-13-7-8-14-25(23)28(30-26)27(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-19,27H |
InChIキー |
UXNQXZHBUPJAGL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NC(=CC4=CC=CC=C43)C5=CC=C(C=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


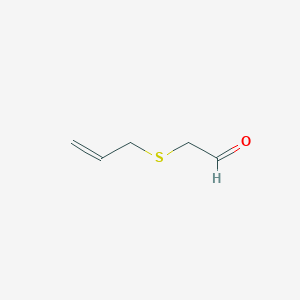
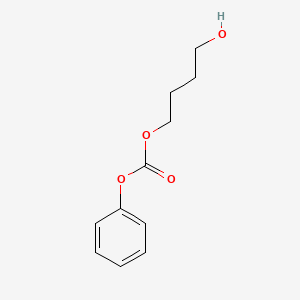
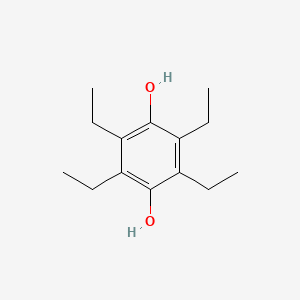
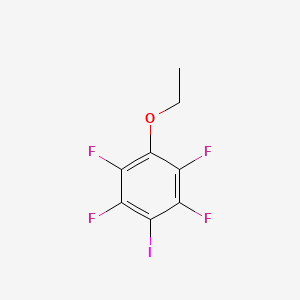
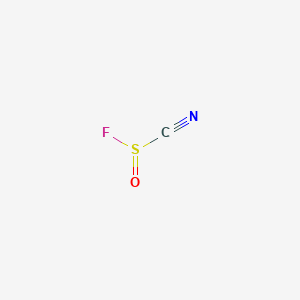

![(2,3-Dimethylbutan-2-YL)[(ethylsulfanyl)methoxy]dimethylsilane](/img/structure/B14281057.png)
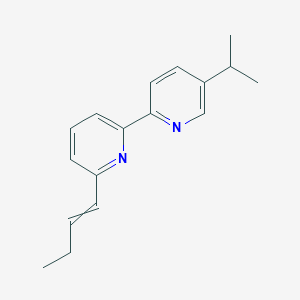
![1,9-Bis[4-(diethylamino)phenyl]nona-1,3,6,8-tetraen-5-one](/img/structure/B14281060.png)
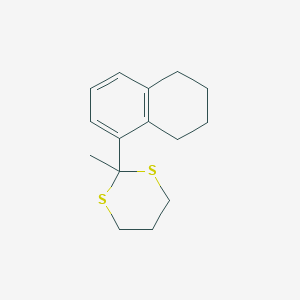
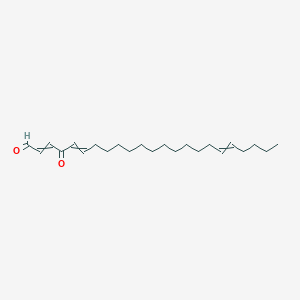
![Silane, trimethyl[3-[tris(1-methylethyl)silyl]-1-propynyl]-](/img/structure/B14281078.png)
